

Preclinical Safety and Toxicological Profile of Doxofylline: An In-depth Technical Guide

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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15591986

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Introduction

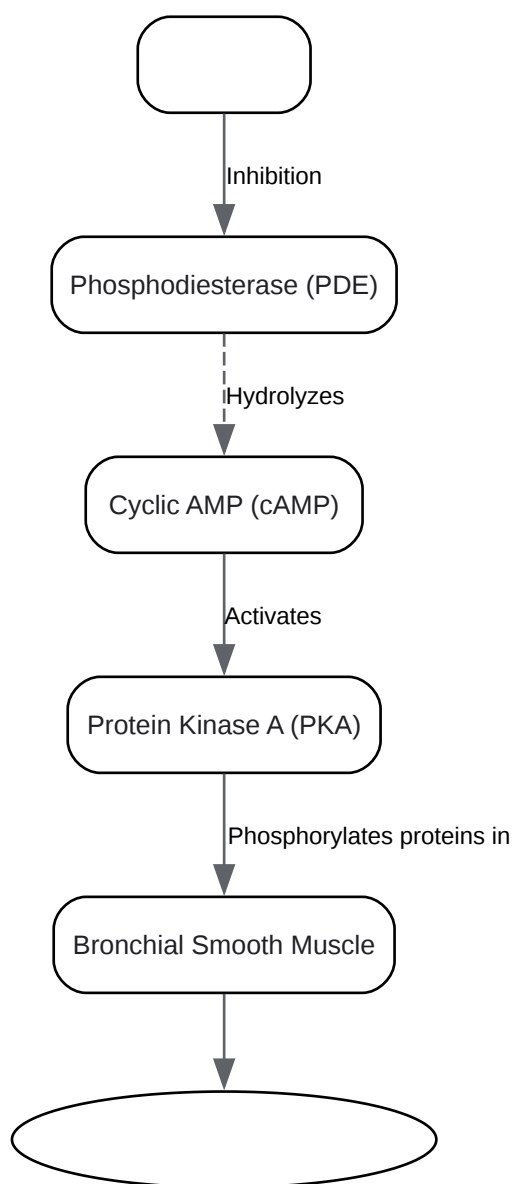
Doxofylline is a methylxanthine derivative used as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it differs from theophylline by the presence of a dioxolane group at the N-7 position, a modification that significantly influences its pharmacological and toxicological profile.[1][3] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for Doxofylline, with a focus on acute, sub-acute, chronic, reproductive, and genetic toxicity, as well as carcinogenicity. The information is intended to support research and drug development efforts by providing a consolidated resource on the non-clinical safety assessment of this compound.

Mechanism of Action and Pharmacokinetics

Doxofylline's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[3] Unlike theophylline, Doxofylline exhibits a markedly lower affinity for adenosine A1, A2A, and A2B receptors.[1][3] This reduced interaction with adenosine receptors is believed to be the reason for its improved cardiovascular safety profile, as it does not produce the stimulant effects often associated with theophylline.[1][2]

Pharmacokinetic studies in animals have shown that orally administered Doxofylline is rapidly absorbed, metabolized in the liver, and partially excreted in the urine.[4] It is distributed throughout the body, including the brain.[5]

Signaling Pathway of Doxofylline



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Figure 1: Simplified signaling pathway of Doxofylline leading to bronchodilation.

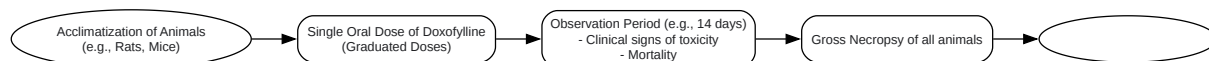
Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common endpoint for these studies. For Doxofylline, acute toxicity has been evaluated in both rats and mice via oral and intraperitoneal routes of administration.

Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Oral	965	[1]
Mouse	Oral	841	[1]
Rat	Intraperitoneal	426	[1]
Mouse	Intraperitoneal	396	[1]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study follows a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

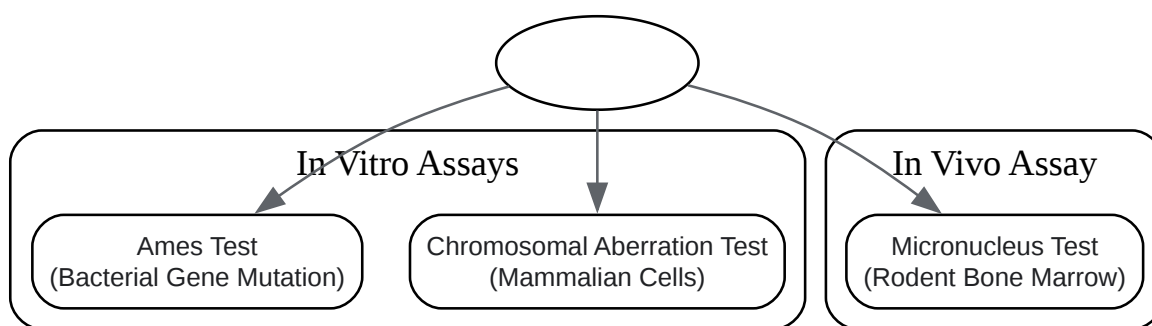


Reproductive & Developmental Toxicity Assessment

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